molecular formula C14H18N4O3 B2584714 N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-47-6

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2584714
CAS RN: 2034618-47-6
M. Wt: 290.323
InChI Key: RCTGUSOOPAGLRY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Agricultural Biotechnology

This compound has been explored for its potential to stimulate plant growth . Research indicates that derivatives of this compound, when complexed with β-cyclodextrin, can significantly promote root system growth in wheat varieties . This application could revolutionize agricultural practices by enhancing crop yields and resilience.

Pharmaceutical Development

Imidazole derivatives, which include the core structure of this compound, are known for their broad therapeutic potential. They exhibit a range of biological activities, such as antibacterial, antifungal, and antitumor properties . This compound could be a precursor in the synthesis of new drugs targeting various diseases.

Protein Degradation

Compounds with similar structures have been used in methods of inducing protein degradation . This is particularly relevant in the development of treatments for diseases caused by abnormal protein activity . The compound could be a candidate for further research in targeted protein degradation therapies.

Anti-Candida Applications

Research has shown that certain imidazole-containing compounds have potent anti-Candida activity. They can be more effective than traditional treatments like fluconazole, suggesting that this compound could be developed into a new class of antifungal agents .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions of research into imidazole-containing compounds are likely to continue to focus on their potential therapeutic applications. Given the broad range of biological activities demonstrated by these compounds, they are likely to remain an important area of study in the development of new drugs .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-9-11(12(21-2)8-13(17)19)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10H,3-4,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGUSOOPAGLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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